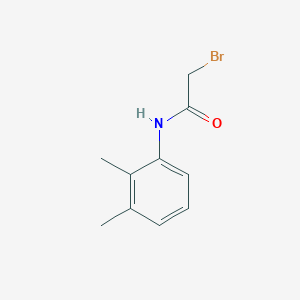

2-bromo-N-(2,3-dimethylphenyl)acetamide

説明

The compound "2-bromo-N-(2,3-dimethylphenyl)acetamide" is a brominated acetamide with a dimethylphenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivities of the compound . For instance, compounds with similar structures have been synthesized and investigated for their anticonvulsant activity and molecular interactions , , , .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of appropriate amines with acyl chlorides or esters in the presence of bases or coupling reagents. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similar methods could potentially be applied to synthesize "2-bromo-N-(2,3-dimethylphenyl)acetamide."

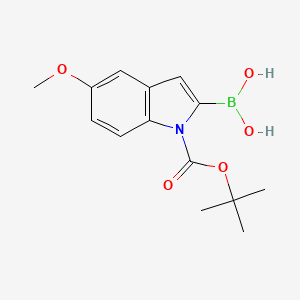

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide group, which can engage in hydrogen bonding and influence the overall molecular conformation. For instance, in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the phenyl rings and the acetamide group affects the molecular geometry . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the aromatic ring and the presence of electron-withdrawing or electron-donating groups. The reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-Dimethoxypropane is an example of a radical-anion radical chain process . This suggests that "2-bromo-N-(2,3-dimethylphenyl)acetamide" could also undergo similar radical-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and substituents. For example, the presence of halogen atoms, like bromine, can significantly affect the compound's boiling point, density, and solubility. The intermolecular and intramolecular hydrogen bonding, as seen in various acetamide derivatives, can influence the melting point and solubility in different solvents , . The electronic properties, such as frontier molecular orbitals and natural bond orbital analysis, provide insights into the compound's reactivity and potential biological activity , .

科学的研究の応用

Synthesis and Structural Analysis

2-bromo-N-(2,3-dimethylphenyl)acetamide and its derivatives are primarily used in synthetic organic chemistry. For instance, Skladchikov et al. (2013) explored the synthesis and structural analysis of certain acetamide derivatives, focusing on the Heck cyclization of syn- and anti-atropisomers. This research is fundamental in understanding the chemical properties and potential applications of these compounds in various chemical syntheses (Skladchikov, Suponitskii, & Gataullin, 2013).

Potential in PET Ligand Development

Another significant application is in the development of positron emission tomography (PET) ligands. Mey et al. (2005) conducted a study on the synthesis and biodistribution of a PET ligand, which involved derivatives of 2-bromo-N-(2,3-dimethylphenyl)acetamide. This research highlights the potential use of these compounds in medical imaging, particularly in investigating central neurokinin(1) (NK1) receptors (Mey et al., 2005).

Molecular and Electronic Studies

In molecular and electronic studies, compounds like 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide have been examined for their bioactivity and electronic properties. Anban et al. (2017) performed a detailed analysis using density functional theory, revealing insights into the bioactivity and electronic characteristics of these molecules (Anban, Pradhan, & James, 2017).

Application in Medicine and Pharmacology

Some derivatives of 2-bromo-N-(2,3-dimethylphenyl)acetamide have been explored for their potential in medicine and pharmacology. Research by Xie et al. (2013) focused on synthesizing and evaluating the anticonvulsant and antidepressant activities of certain phenylacetamide derivatives. These studies provide a foundation for potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).

Safety And Hazards

特性

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINBDNYXTWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392271 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

CAS RN |

349120-89-4 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)